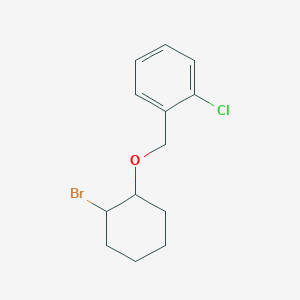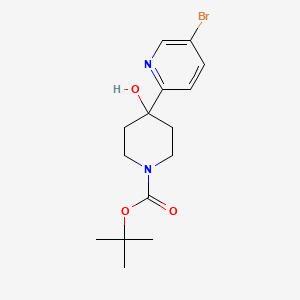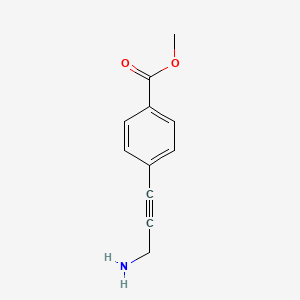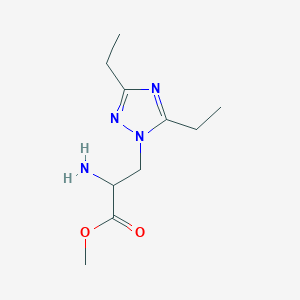
methyl4-(chlorosulfonyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(chlorosulfonyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate is a chemical compound with a complex structure that includes a pyrazole ring substituted with chlorosulfonyl and carboxylate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(chlorosulfonyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate typically involves the chlorosulfonylation of a pyrazole derivative. The reaction conditions often require the use of chlorosulfonic acid as a reagent, which reacts with the pyrazole compound to introduce the chlorosulfonyl group. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and equipment to handle the chlorosulfonic acid and other chemicals safely. The reaction conditions would be optimized for maximum yield and purity of the product.
化学反应分析
Types of Reactions
Methyl 4-(chlorosulfonyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form sulfonamide derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, reducing agents like tin(II) chloride for reduction reactions, and acids or bases for hydrolysis reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, sulfonamides, and carboxylic acids
科学研究应用
Methyl 4-(chlorosulfonyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and other biochemical processes.
Industry: Used in the production of specialty chemicals and materials
作用机制
The mechanism of action of methyl 4-(chlorosulfonyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function, which is the basis for its potential therapeutic applications .
相似化合物的比较
Similar Compounds
- Methyl 4-((chlorosulfonyl)methyl)benzoate
- N-Substituted 4-sulfamoylbenzoic acid derivatives
- 6-chlorosulfonylbenzoxazolin-2-ones
Uniqueness
Methyl 4-(chlorosulfonyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical properties and reactivity. The presence of both chlorosulfonyl and carboxylate groups allows for a wide range of chemical transformations and applications that may not be possible with similar compounds.
属性
分子式 |
C7H9ClN2O4S |
|---|---|
分子量 |
252.68 g/mol |
IUPAC 名称 |
methyl 4-chlorosulfonyl-2,5-dimethylpyrazole-3-carboxylate |
InChI |
InChI=1S/C7H9ClN2O4S/c1-4-6(15(8,12)13)5(7(11)14-3)10(2)9-4/h1-3H3 |
InChI 键 |
HQZLABUHTKDKAL-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=C1S(=O)(=O)Cl)C(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylicacid](/img/structure/B13548144.png)
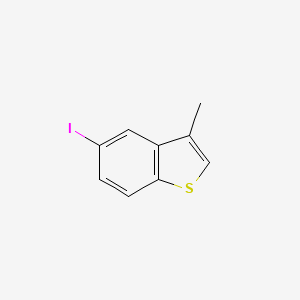
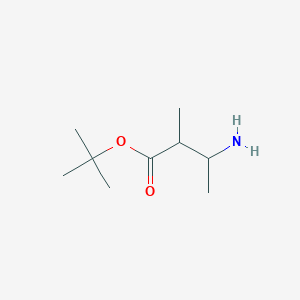
![3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-aminehydrochloride](/img/structure/B13548155.png)

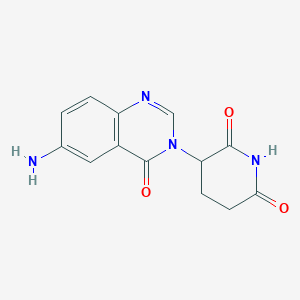
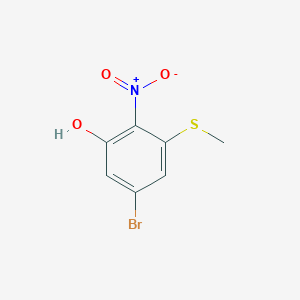
![4-[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]azepan-4-ol,trifluoroaceticacid](/img/structure/B13548177.png)
![2-{[1-(4-fluorophenyl)-5-nitro-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid](/img/structure/B13548185.png)
